molecular formula C7H3ClN4 B1296360 2-Amino-6-chloropyridine-3,5-dicarbonitrile CAS No. 51768-01-5

2-Amino-6-chloropyridine-3,5-dicarbonitrile

Cat. No. B1296360
CAS RN: 51768-01-5
M. Wt: 178.58 g/mol
InChI Key: OKTHXARAGRKGBQ-UHFFFAOYSA-N
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Patent
US04725687

Procedure details

2-Amino-3,5-dicyanopyridine (5) was prepared from 3 using the procedure described below for the preparation of 5 except that 5 was recrystallised from MeCN [methyl cyanide; acetonitrile) (instead of EtOH). The yield was 73% (7.00 g from 12.0 g (67.2 mmol) of 3] of product homogeneous on TLC (cyclohexane-EtOAc, 1:1); mp 220° C. dec; 1H NMR (Me2SO-d6) δ7.90 (s, NH2), 8.40 and 8.58 (two d, 4-H and 6H, J=2 Hz).
Name
Quantity
12 g
Type
reactant
Reaction Step One
Name
cyclohexane EtOAc
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([C:8]#[N:9])=[CH:6][C:5]([C:10]#[N:11])=[C:4](Cl)[N:3]=1>C1CCCCC1.CCOC(C)=O>[NH2:1][C:2]1[C:7]([C:8]#[N:9])=[CH:6][C:5]([C:10]#[N:11])=[CH:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
NC1=NC(=C(C=C1C#N)C#N)Cl
Step Two
Name
cyclohexane EtOAc
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1.CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
described below for the preparation of 5 except that 5
CUSTOM
Type
CUSTOM
Details
was recrystallised from MeCN [methyl cyanide

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(C=C1C#N)C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.